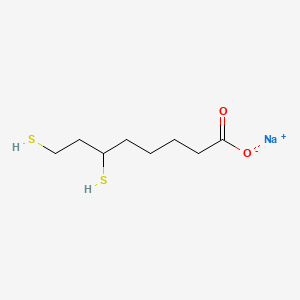
sodium;6,8-bis(sulfanyl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;6,8-bis(sulfanyl)octanoate is a chemical compound with the molecular formula C8H15NaO2S2 It is known for its unique structure, which includes two sulfanyl groups attached to an octanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6,8-bis(sulfanyl)octanoate typically involves the reaction of octanoic acid with sodium hydroxide to form sodium octanoate. This intermediate is then reacted with a sulfanylating agent, such as thiourea or hydrogen sulfide, under controlled conditions to introduce the sulfanyl groups at the 6 and 8 positions of the octanoate chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;6,8-bis(sulfanyl)octanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols.
Substitution: Various alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Sodium;6,8-bis(sulfanyl)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizing agent in various formulations
Mecanismo De Acción
The mechanism of action of sodium;6,8-bis(sulfanyl)octanoate involves its interaction with molecular targets through its sulfanyl groups. These groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sodium sulfinate: Similar in having a sulfinyl group but differs in its reactivity and applications.
Sodium octanoate: Lacks the sulfanyl groups, making it less reactive in certain chemical reactions.
Sodium sulfonate: Contains a sulfonic acid group, which imparts different chemical properties compared to sulfanyl groups
Uniqueness
Sodium;6,8-bis(sulfanyl)octanoate is unique due to the presence of two sulfanyl groups at specific positions on the octanoate chain. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
36915-02-3 |
|---|---|
Fórmula molecular |
C8H15NaO2S2 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
sodium;6,8-bis(sulfanyl)octanoate |
InChI |
InChI=1S/C8H16O2S2.Na/c9-8(10)4-2-1-3-7(12)5-6-11;/h7,11-12H,1-6H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
NKWZDUQCHVQLPU-UHFFFAOYSA-M |
SMILES canónico |
C(CCC(=O)[O-])CC(CCS)S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















